molecular formula C22H29N3O B15164628 N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea CAS No. 275809-12-6

N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea

Cat. No.: B15164628
CAS No.: 275809-12-6
M. Wt: 351.5 g/mol
InChI Key: BKQLADJYVXOCJW-UHFFFAOYSA-N
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Description

N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea is a chemical compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a benzyl group and a phenylurea moiety, making it a valuable molecule in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea typically involves the reaction of 4-benzylpiperidine with a suitable isocyanate or carbodiimide to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylurea moiety can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, inhibiting the entry of HIV-1 into host cells . Additionally, it may interact with other receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea is unique due to its specific combination of a benzylpiperidine and phenylurea moiety, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

275809-12-6

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

1-[3-(4-benzylpiperidin-1-yl)propyl]-3-phenylurea

InChI

InChI=1S/C22H29N3O/c26-22(24-21-10-5-2-6-11-21)23-14-7-15-25-16-12-20(13-17-25)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H2,23,24,26)

InChI Key

BKQLADJYVXOCJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCNC(=O)NC3=CC=CC=C3

Origin of Product

United States

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